molecular formula C8H10O3 B092355 2,5-Dimethoxyphenol CAS No. 18113-18-3

2,5-Dimethoxyphenol

Cat. No.: B092355
CAS No.: 18113-18-3
M. Wt: 154.16 g/mol
InChI Key: KYFBKHRLIHDKPB-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenol is an organic compound with the chemical formula C8H10O3. It is a white to light yellow crystalline solid that is soluble in alcohol, ether, and chloroform but insoluble in water . This compound is known for its applications in various fields, including medicine, cosmetics, and as an antioxidant.

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxyphenol is the enzyme laccase . Laccases are multicopper oxidases with a diverse range of catalytic activities revolving around synthesis and degradative reactions . They have attracted much attention as potential industrial catalysts in organic synthesis mainly because they are essentially green catalysts with a diverse substrate range .

Mode of Action

This compound interacts with laccase in a way that involves the abstraction of a single electron from the compound to produce reactive radicals . The free radicals subsequently undergo homo- and hetero-coupling to form dimeric, oligomeric, polymeric, or cross-coupling products . This interaction and the resulting changes have practical implications in organic synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound involves the enzymatic oxidation process . The compound is oxidized by laccase from Botryosphaeria rhodina MAMB-05, a process studied using cyclic voltammetry . The oxidation process results in the formation of reactive radicals that can undergo further reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of reactive radicals and their subsequent reactions . These reactions can lead to the formation of various products with potential bioactive properties . The specific effects can vary depending on the environmental conditions and the presence of other compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity and stability of laccase, the primary target of this compound . Moreover, the presence of other compounds can also influence the compound’s action. For example, the presence of certain metal ions can enhance or inhibit the activity of laccase .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Dimethoxyphenol are not well-studied. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. They can act as antioxidants, enzyme inhibitors, and signaling molecules

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

2,5-Dimethoxyphenol can be synthesized through the esterification of p-Cresol with methanol . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

2,5-Dimethoxyphenol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethoxyphenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBKHRLIHDKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415660
Record name 2,5-Dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-18-3
Record name 2,5-Dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Name
O=C([O-])c1ccccc1C(=O)O[O-]
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Synthesis routes and methods II

Procedure details

A mixture of intermediate 56, 2,5-Dimethoxyphenyl Acetate (13.9 g, 0.07 mol) and NaOH (4.26 g, 0.11 mol) in MeOH (150 mL) was stirred for 12 h in a flow of argon. A 5 M solution of NaHSO4 (21 mL) was added, and the mixture was evaporated. The residue was distributed between CH2Cl2 and H2O (300 mL, 1:1). The aqueous layer was separated, and the product was extracted with CH2Cl2 (2×100 mL). The combined extracts were dried and evaporated to give the title compound (10.8 g, 99%). LCMS data: 156.0 and 155.1 (M+H)+ (calculated for C8H10O3 154.1). 1H NMR data (DMSO-d6): 8.96 (s, 1H, Ar—OH), 6.80 (d, 1H, J=8.8 Hz, Ar—H), 6.39 (d, 1H, J=2.9 Hz, Ar—H), 6.39 (dd, 1H, J1=2.9 Hz, J2=8.8 Hz, Ar—H), 3.70 (s, 3H, —OCH3), 3.64 (s, 3H, —OCH3).
[Compound]
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intermediate 56
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0 (± 1) mol
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13.9 g
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4.26 g
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150 mL
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solution
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21 mL
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the selective demethylation of 2,5-Dimethoxyphenol?

A: The selective demethylation of this compound, primarily at the ortho position, is of significant interest in organic synthesis. This reaction can be achieved using a copper(II)–ascorbic acid–dioxygen system, functioning as a monooxygenase. [] This selectivity is crucial for synthesizing specific catechol derivatives, which are valuable intermediates in various chemical and pharmaceutical applications. The reaction proceeds mainly via ipso-substitution at the methoxy group, likely involving a hydroxyl radical coordinated to a copper ion as the active oxidizing agent. []

Q2: How does the structure of this compound influence its reactivity in oxidation reactions?

A: The presence of two methoxy groups in this compound significantly influences its oxidation pathways. [] When oxidized with silver oxide, it yields both methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. [] This demethylation process suggests the formation of aryloxydienones as intermediates, which decompose to yield the observed products. [] The specific products and reaction pathways are dictated by the positions of the methoxy groups and their electron-donating effects.

Q3: Can this compound be used as a sole carbon and energy source for certain microorganisms?

A: Yes, research has demonstrated that a mesophilic, dehalogenating, sulfate-reducing diculture can utilize this compound as a sole carbon and energy source. [] This diculture, comprising a Desulfotomaculum species and a Desulfovibrio species, efficiently metabolizes the compound under sulfate-reducing conditions. [] This finding highlights the potential role of such microbial consortia in the biodegradation of aromatic compounds in anaerobic environments.

Q4: How does the gas-phase acidity of this compound compare to other related compounds, and what does this reveal about its antioxidant properties?

A: this compound exhibits a higher gas-phase acidity compared to phenol and some other dimethoxyphenols, as demonstrated by both experimental measurements and DFT calculations. [] This higher acidity is attributed to the combined electron-donating effects of the two methoxy groups, stabilizing the corresponding phenoxide ion. [] This property provides insights into its potential antioxidant activity, as the ease of O-H bond dissociation is often correlated with radical scavenging capabilities.

Q5: Can you provide examples of natural products where this compound serves as a key structural motif?

A: While this compound itself might not be a common natural product, it serves as a crucial building block in synthesizing more complex natural products. For instance, it is a starting material in the total synthesis of naphterpin and marinone meroterpenoids. [] This synthetic strategy utilizes several pericyclic reactions, including a Claisen rearrangement, a retro-6π-electrocyclization, and Diels-Alder reactions, to construct the core structures of these naturally occurring compounds. []

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